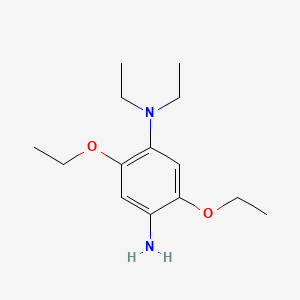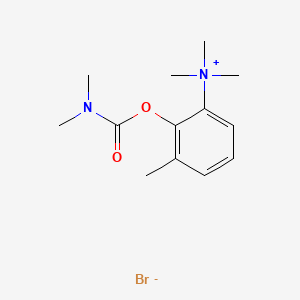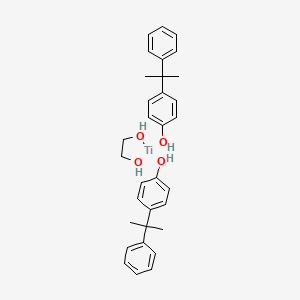
Di(p-cumylphenyl)ethylene titanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(p-cumylphenyl)ethylene titanate is a titanate compound known for its unique chemical properties and applications in various fields. It is a complex organotitanium compound that has garnered attention due to its potential uses in industrial and scientific research. The compound’s structure includes ethylene and cumylphenyl groups bonded to titanium, which imparts specific reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(p-cumylphenyl)ethylene titanate typically involves the reaction of titanium tetrachloride with cumylphenyl ethylene derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and isolation of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Di(p-cumylphenyl)ethylene titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions may involve the conversion of the titanate to lower oxidation states of titanium.
Substitution: The ethylene and cumylphenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of substituted titanate compounds.
Applications De Recherche Scientifique
Di(p-cumylphenyl)ethylene titanate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which Di(p-cumylphenyl)ethylene titanate exerts its effects involves its interaction with molecular targets and pathways. The compound’s titanium center can coordinate with various ligands, facilitating catalytic reactions and enhancing reactivity. The ethylene and cumylphenyl groups contribute to the compound’s stability and functionality, allowing it to participate in diverse chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Di(dioctylpyrophosphato)ethylene titanate
- Bis(ethylhexyldiphosphato)ethanediolato titanate
- Titanate coupling agents such as KR-238S and HY-311
Uniqueness
Di(p-cumylphenyl)ethylene titanate stands out due to its specific structural features and reactivity. The presence of cumylphenyl groups provides unique steric and electronic properties, making it suitable for specialized applications in catalysis and material science. Compared to other titanate compounds, it offers distinct advantages in terms of stability and versatility.
Propriétés
Numéro CAS |
68443-38-9 |
|---|---|
Formule moléculaire |
C32H38O4Ti |
Poids moléculaire |
534.5 g/mol |
Nom IUPAC |
ethane-1,2-diol;4-(2-phenylpropan-2-yl)phenol;titanium |
InChI |
InChI=1S/2C15H16O.C2H6O2.Ti/c2*1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;3-1-2-4;/h2*3-11,16H,1-2H3;3-4H,1-2H2; |
Clé InChI |
QZMHNYKGYDRTFV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.C(CO)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
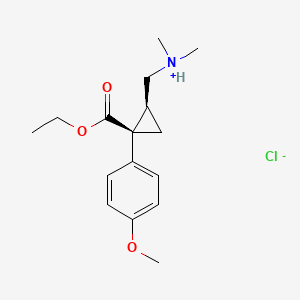
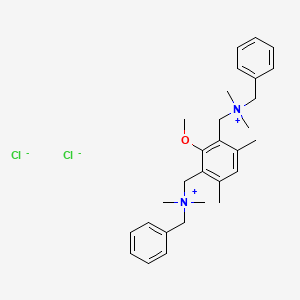
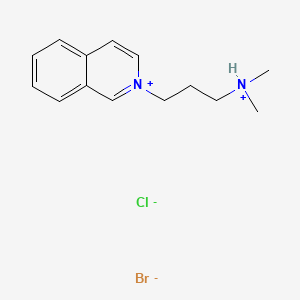
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
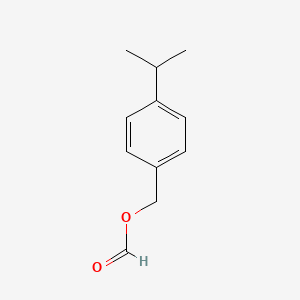
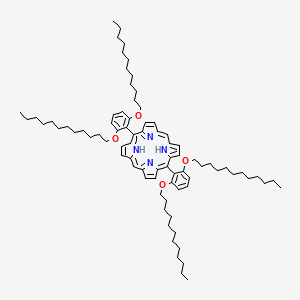

![Benzo[b]naphtho[1,2]thiophene, 4-methyl](/img/structure/B13780795.png)
